

physicochemical properties of 3-Aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminocyclopentanol

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An In-depth Technical Guide to the Physicochemical Properties of **3-Aminocyclopentanol Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Aminocyclopentanol** hydrochloride. This compound, particularly its stereoisomers like (1R,3S)-**3-Aminocyclopentanol** hydrochloride, is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably the anti-HIV drug Bictegravir.[1][2][3] A thorough understanding of its physicochemical characteristics is essential for its effective application in drug discovery, development, and chemical synthesis.[4]

Chemical and Physical Properties

3-Aminocyclopentanol hydrochloride is a white to off-white solid organic compound.[5] It is a chiral molecule, and its specific stereochemistry is critical for its application in pharmaceutical synthesis.[5] The hydrochloride salt form enhances stability and improves solubility.[4] The amino group is protonated to form an ammonium cation, which creates an ionic bond with the chloride anion.[4]

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Aminocyclopentanol** hydrochloride. Data for specific isomers are noted where available.

Property	Value	Source
IUPAC Name	3-aminocyclopentan-1-ol;hydrochloride	[6]
Molecular Formula	C ₅ H ₁₂ ClNO	[6][7][8][9]
Molecular Weight	137.61 g/mol	[6][7][8][9]
Appearance	White to off-white solid	[5]
Boiling Point	179°C (for (1R,3S)-3-Aminocyclopentanol free base)	[10]
pKa	15.06 ± 0.40 (Predicted, for hydroxyl group of free base)	[10]
Solubility	Water (Slightly), DMSO (Slightly), Methanol (Slightly) [11], Ethanol (Soluble)[12]	
Storage Temperature	Room Temperature, Inert atmosphere	[11]

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure, purity, and stereochemistry of **3-Aminocyclopentanol** hydrochloride.

Data Presentation: Summary of Spectroscopic Data

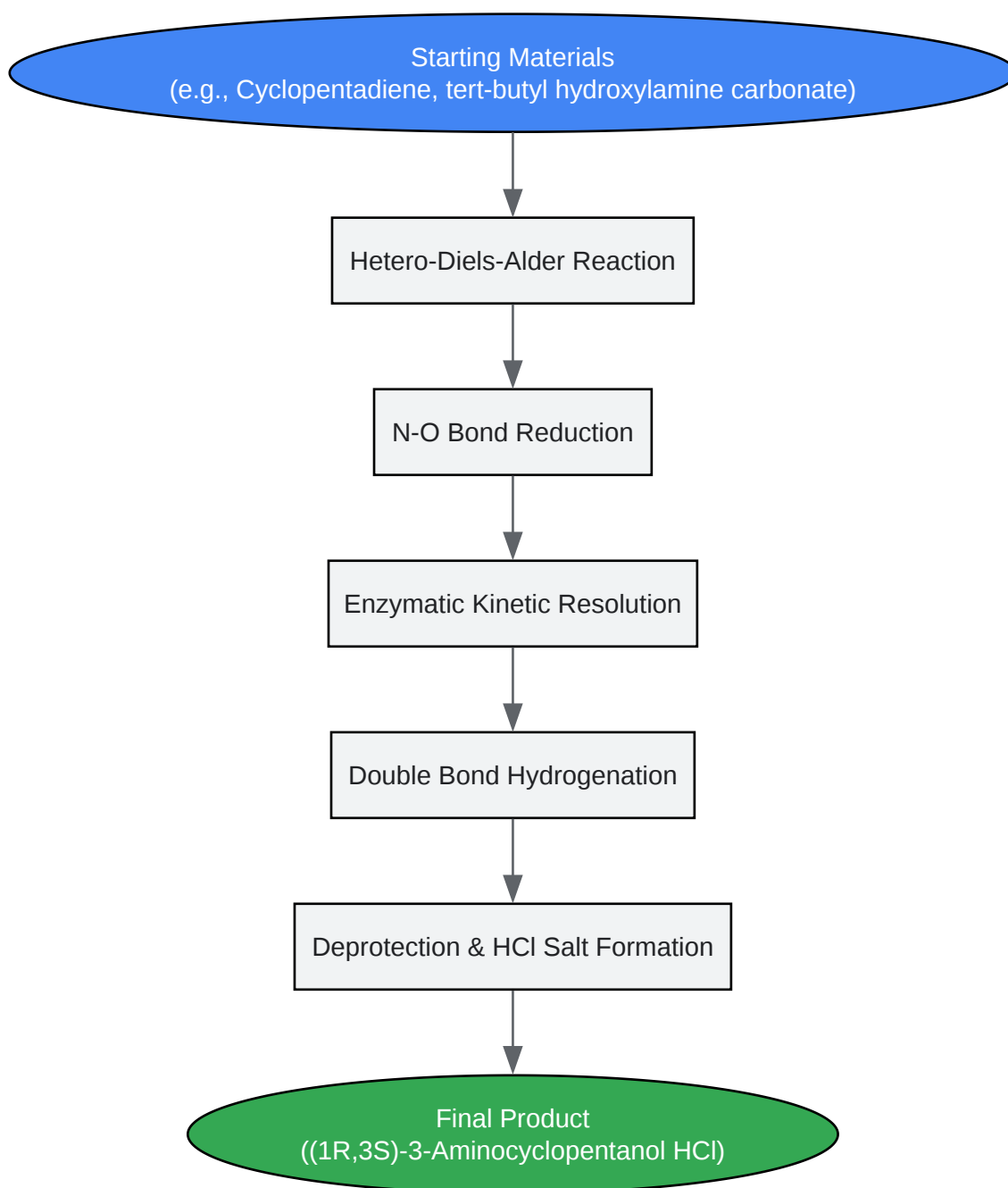
Spectroscopy	Observed Characteristics	Source
^1H NMR	Protons on carbons adjacent to the nitrogen typically appear at $\sim 2.3\text{-}3.0$ ppm.[13] Protons on the N and O atoms are exchangeable and may appear as broad signals or disappear upon D_2O exchange.[13] For the (1S,3S) isomer in D_2O , multiplets are observed between $1.60\text{-}2.21$ ppm and $3.61\text{-}3.67$ ppm.[14]	
^{13}C NMR	Carbons directly attached to the nitrogen atom typically appear in the $10\text{-}65$ ppm range.[13] Specific experimental data is not widely available, but predicted spectra are often used for reference.[14]	
Infrared (IR)	The spectrum will exhibit characteristic absorption bands for O-H, N-H, and C-H bonds.[14] Primary amines typically show two N-H stretching peaks in the $3400\text{-}3500\text{ cm}^{-1}$ region.[13]	
Mass Spectrometry (MS)	Using electrospray ionization (ESI), the protonated molecular ion of the free base $[\text{M}+\text{H}]^+$ is typically observed.[14]	

Experimental Protocols & Methodologies

Detailed and robust experimental protocols are critical for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of **3-Aminocyclopentanol** hydrochloride.

Synthesis Workflow

The synthesis of specific stereoisomers, such as (1R,3S)-**3-Aminocyclopentanol** hydrochloride, is a multi-step process that often involves stereoselective techniques. A common route involves a hetero-Diels-Alder reaction, reduction, enzymatic kinetic resolution, and a final deprotection/salt formation step.^{[2][3][15]}



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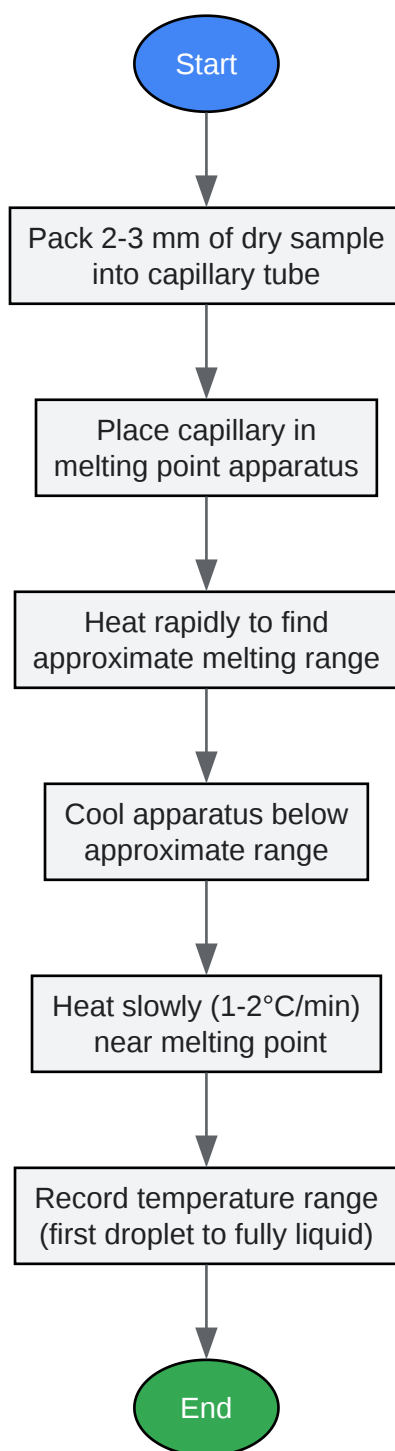
Caption: General workflow for the chemo-enzymatic synthesis.[2][15]

Melting Point Determination

The melting point is a crucial indicator of purity.[16] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[16]

Experimental Protocol:

- **Sample Preparation:** A small amount of the dry, powdered solid is packed into a glass capillary tube to a height of 2-3 mm.[\[17\]](#) The tube is sealed at one end.[\[18\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp) and attached to a thermometer.[\[16\]](#)[\[17\]](#)
- **Measurement:**
 - An initial rapid heating is performed to determine an approximate melting point.[\[16\]](#)
 - The apparatus is allowed to cool.
 - A second, careful determination is performed with a slow heating rate (approx. 1-2°C per minute) near the approximate melting point.[\[16\]](#)[\[17\]](#)
- **Data Recording:** The temperature at which the first droplet of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.[\[16\]](#)



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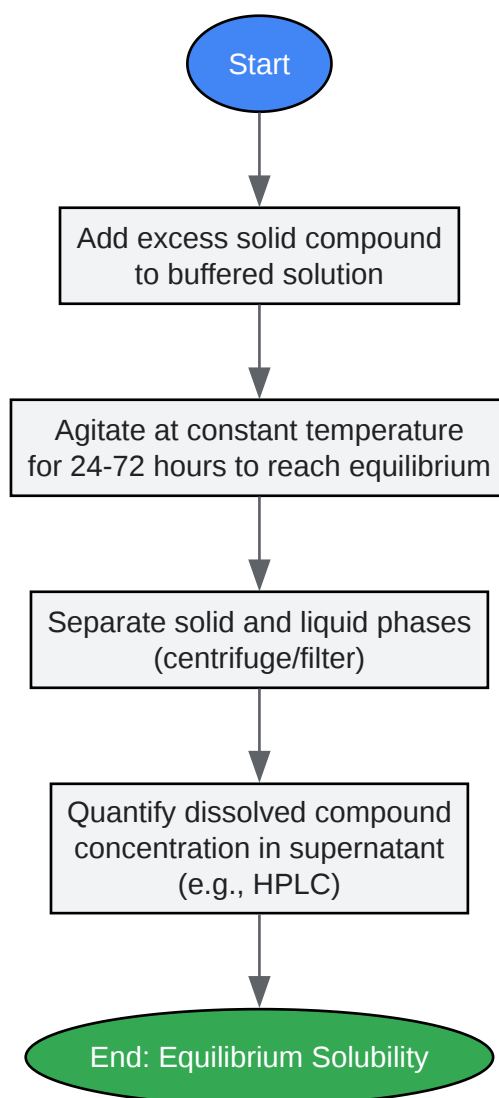
Caption: Workflow for melting point determination.[16][17]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the standard for determining thermodynamic equilibrium solubility, a critical parameter for predicting bioavailability.[19]

Experimental Protocol:

- **Media Preparation:** Prepare buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[19][20]
- **Sample Preparation:** Add an excess amount of **3-Aminocyclopentanol** hydrochloride to flasks containing a known volume of the prepared media. The presence of undissolved solid at the end of the experiment is essential.[19]
- **Equilibration:** Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[19][20]
- **Phase Separation:** After equilibration, separate the undissolved solid from the solution via centrifugation or filtration.[21]
- **Analysis:** Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or LC-MS/MS.[21]



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Caption: Workflow for the shake-flask solubility protocol.[19][21]

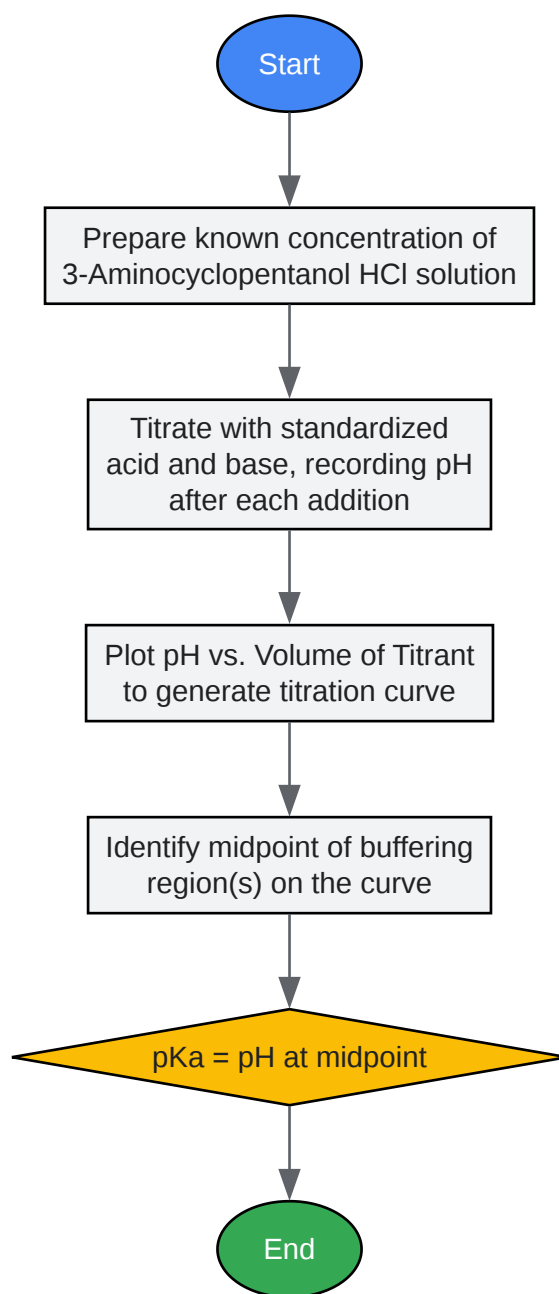
pKa Determination by Titration

The pKa values of the ionizable amino and hydroxyl groups are critical for understanding the compound's behavior at different pH values. This can be determined by acid-base titration.[22]
[23]

Experimental Protocol:

- Preparation: Prepare a solution of **3-Aminocyclopentanol** hydrochloride of known concentration (e.g., 0.1 M). Standardize a pH meter using standard buffers.[24]

- Acidic Titration: Place the sample solution in a beaker and measure the initial pH. Titrate the solution by adding small, precise increments (e.g., 0.3 mL) of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition until the pH drops to ~1.5.[24]
- Basic Titration: In a separate beaker, take a fresh sample of the solution. Titrate this solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition until the pH rises to ~12.5.[24]
- Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the midpoint of any flat "buffering" region on the curve.[22]



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Caption: Workflow for pKa determination via titration.[22][24]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[5][14]

- **Data Acquisition:** Place the tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire ^1H and ^{13}C NMR spectra.[5][14]
- **Data Processing:** Process the raw data using a Fourier transform, phase correct the spectrum, and calibrate the chemical shift scale.[14]

Infrared (IR) Spectroscopy:

- **Sample Preparation:** The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[14]
- **Data Acquisition:** Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum is run first for subtraction.[14]

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- To cite this document: BenchChem. [physicochemical properties of 3-Aminocyclopentanol hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077102#physicochemical-properties-of-3-aminocyclopentanol-hydrochloride]

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